molecular formula C15H14N2O3S B4567455 4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B4567455
M. Wt: 302.4 g/mol
InChI Key: AXJIIWGEUMPPSK-UHFFFAOYSA-N
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Description

4-Phenylmethanesulfonyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that belongs to the class of tetrahydroquinoxalines. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure, which includes a quinoxaline core and a phenylmethanesulfonyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylmethanesulfonyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with maleic anhydride, followed by tosylation and final alkylation . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylmethanesulfonyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.

    Substitution: The phenylmethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions.

Mechanism of Action

The mechanism of action of 4-phenylmethanesulfonyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylmethanesulfonyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific combination of a phenylmethanesulfonyl group and a tetrahydroquinoxaline core. This unique structure contributes to its distinct chemical reactivity and potential for diverse biological applications.

Properties

IUPAC Name

4-benzylsulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15-10-17(14-9-5-4-8-13(14)16-15)21(19,20)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJIIWGEUMPPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 2
4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 3
4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 4
4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 5
4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
Reactant of Route 6
4-PHENYLMETHANESULFONYL-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

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